Benzyl 2-amino-2-(azetidin-3-yl)acetate
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Overview
Description
3-(CBZ-AMINOmethyl)AZETIDINE, also known as benzyl 3-azetidinylmethylcarbamate, is a nitrogen-containing heterocyclic compound. It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CBZ-AMINOmethyl)AZETIDINE typically involves the protection of the amine group followed by the formation of the azetidine ring. One common method includes the use of benzyl chloroformate to protect the amine group, followed by cyclization to form the azetidine ring. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for 3-(CBZ-AMINOmethyl)AZETIDINE are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-(CBZ-AMINOmethyl)AZETIDINE undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the protecting group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to azetidine oxides, while substitution reactions can yield a variety of azetidine derivatives with different functional groups .
Scientific Research Applications
3-(CBZ-AMINOmethyl)AZETIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with these targets, potentially inhibiting their function. This mechanism is particularly relevant in the context of drug development, where the compound’s derivatives are designed to selectively target and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity compared to azetidines.
2-Azetidinones: These are four-membered rings similar to azetidines but contain a carbonyl group, making them more reactive in certain contexts.
Uniqueness
3-(CBZ-AMINOmethyl)AZETIDINE is unique due to its specific structure, which combines the azetidine ring with a protected amine group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 2-amino-2-(azetidin-3-yl)acetate |
InChI |
InChI=1S/C12H16N2O2/c13-11(10-6-14-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2 |
InChI Key |
XONHPXARMWRCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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